(E,E)-Farnesol Benzyl Ether
Overview
Description
(E,E)-Farnesol Benzyl Ether is an organic compound derived from farnesol, a naturally occurring sesquiterpene alcohol found in various essential oils
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E,E)-Farnesol Benzyl Ether typically involves the Williamson ether synthesis. This method entails the reaction of farnesol with benzyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and to ensure high yields of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and to ensure consistent product quality. The use of automated systems for reagent addition and product separation enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (E,E)-Farnesol Benzyl Ether undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl ether group, leading to the formation of different ether derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and chromium trioxide in pyridine.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide, and benzyl bromide
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various ether derivatives
Scientific Research Applications
(E,E)-Farnesol Benzyl Ether has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of (E,E)-Farnesol Benzyl Ether involves its interaction with various molecular targets and pathways. The benzyl ether group can undergo enzymatic hydrolysis to release farnesol, which then exerts its biological effects. Farnesol is known to modulate the activity of enzymes involved in cell signaling pathways, such as protein kinases and phosphatases, leading to changes in cellular functions .
Comparison with Similar Compounds
Farnesol: The parent compound of (E,E)-Farnesol Benzyl Ether, known for its wide range of biological activities.
Geraniol Benzyl Ether: Another ether derivative with similar structural features but different biological properties.
Nerolidol Benzyl Ether: A related compound with distinct chemical and biological characteristics.
Uniqueness: this compound is unique due to its specific structural configuration and the presence of the benzyl ether group, which imparts enhanced stability and distinct reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O/c1-19(2)10-8-11-20(3)12-9-13-21(4)16-17-23-18-22-14-6-5-7-15-22/h5-7,10,12,14-16H,8-9,11,13,17-18H2,1-4H3/b20-12+,21-16+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBLEVIKIVYYCH-FJNYLYSMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOCC1=CC=CC=C1)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/COCC1=CC=CC=C1)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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